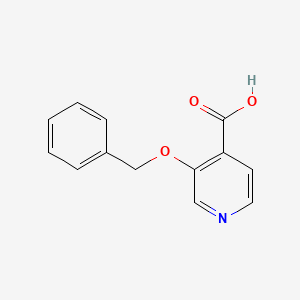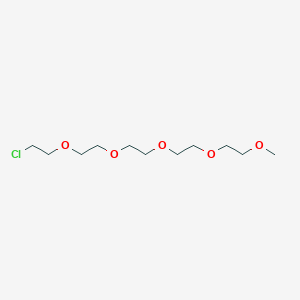
16-Chloro-2,5,8,11,14-pentaoxahexadecane
Overview
Description
16-Chloro-2,5,8,11,14-pentaoxahexadecane is a synthetic organic compound characterized by its chloro and multiple ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Chloro-2,5,8,11,14-pentaoxahexadecane typically involves multi-step organic reactions. One common method is the stepwise addition of chloroethanol units to a polyethylene glycol backbone under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of ether linkages.
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process that ensures consistent quality and yield. The process involves the use of specialized reactors and catalysts to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 16-Chloro-2,5,8,11,14-pentaoxahexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chloro-oxo derivatives.
Reduction: Reduction reactions can be employed to convert the chloro group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or iodide can be used in substitution reactions.
Major Products Formed:
Oxidation: Chloro-oxo derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various nucleophilic substitution products.
Scientific Research Applications
16-Chloro-2,5,8,11,14-pentaoxahexadecane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecules.
Biology: The compound is used in the study of cell membrane permeability and interactions with biological macromolecules.
Industry: The compound is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 16-Chloro-2,5,8,11,14-pentaoxahexadecane exerts its effects involves its interaction with molecular targets and pathways. The compound's ether linkages and chloro group play a crucial role in its binding affinity and reactivity. The specific pathways and targets depend on the context of its application, such as drug delivery or chemical synthesis.
Comparison with Similar Compounds
16-Chloro-2,5,8,11,14-pentaoxahexadecane is compared with similar compounds like 16-Chloro-1-phenyl-2,5,8,11,14-pentaoxahexadecane and 2,5,8,11,14-Pentaoxahexadecan-16-ol. While these compounds share structural similarities, this compound is unique in its combination of chloro and ether groups, which imparts distinct chemical properties and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClO5/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGFTROAPISQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10767091 | |
| Record name | 16-Chloro-2,5,8,11,14-pentaoxahexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10767091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120259-67-8 | |
| Record name | 16-Chloro-2,5,8,11,14-pentaoxahexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10767091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]carbonyl}morpholine](/img/structure/B1650706.png)
![2-[4-(4-chlorophenyl)-3-methyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl]-N-propylacetamide](/img/structure/B1650707.png)
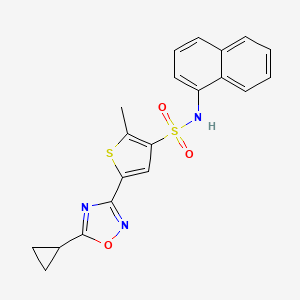
![N-(2,6-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B1650710.png)
![N-[5-(aminosulfonyl)-2-hydroxyphenyl]-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B1650712.png)
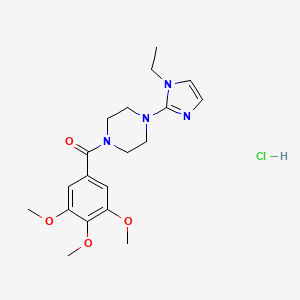
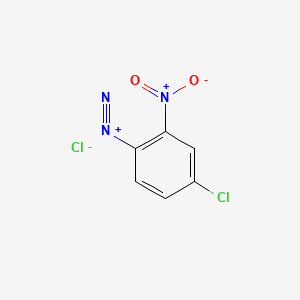
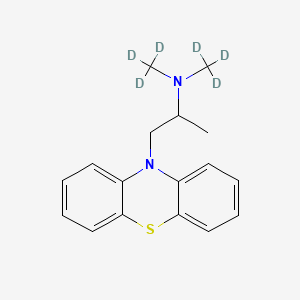
![N-ethyl-2-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}formamido)propanamide](/img/structure/B1650718.png)
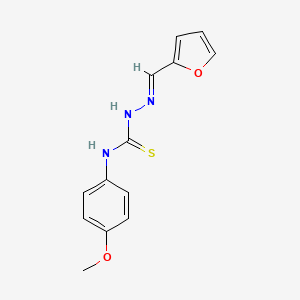
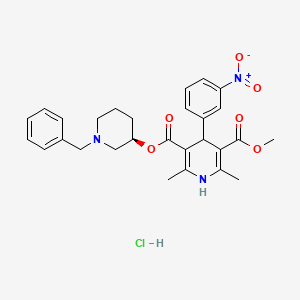
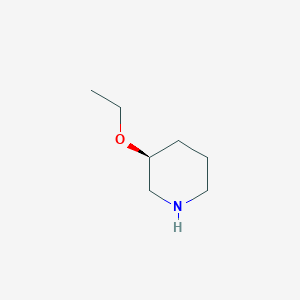
![1-(2-fluorophenyl)-3-[3-(3-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]urea](/img/structure/B1650725.png)
